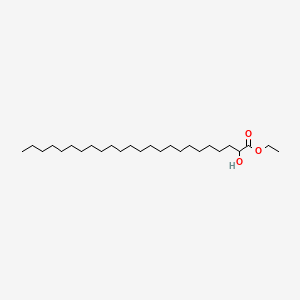

2-Hydroxytetracosanoic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxytetracosanoic acid ethyl ester is a fatty acid compound . It is a type of lipid and is usually found in the form of a powder . The molecular formula of this compound is C26H52O3 and it has a molecular weight of 412.7 g/mol . It is sourced from the herbs of Adhatoda vasica .

Synthesis Analysis

The synthesis of esters, such as this compound, can be accomplished in several ways. One common method is the esterification reaction, which involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst . Another method involves the reaction of carboxylic acid derivatives, such as acylation of alcohols with acid halides or acid anhydrides, and transesterification .Molecular Structure Analysis

The molecular structure of this compound consists of a long hydrocarbon chain with a hydroxyl group (OH) and an ester group (COOC2H5) at one end .Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . The products of this reaction are a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis

This compound is a type of lipid and is usually found in the form of a powder . It has a molecular weight of 412.7 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique

Systematic Review and Technological Prospection: Ethyl Ferulate

Ethyl ferulate is a phenylpropanoid with anti-inflammatory, antioxidant, and neuroprotective activities. It has potential uses in the nutraceutical and pharmaceutical industries. Technological and scientific prospecting highlighted its pharmacological activities and its under-explored potential by the industries. Patents claimed therapeutic applications related to mycobacterial infections, cosmetic uses, and neuroprotective activity, demonstrating a broad range of possible applications for similar compounds (F. Cunha et al., 2019).

Poly(ether-ether) and Poly(ether-ester) Block Copolymers in Biomedical Applications

Poly(ether-ether) and poly(ether-ester) block copolymers are extensively applied in biomedical fields due to their safety and biocompatibility. These compounds have been developed for drug delivery, gene therapy, and tissue engineering, showcasing the application of ester compounds in medical and therapeutic technologies (Zhi-Yao He et al., 2016).

Review on the Synthesis of Sugar Esters

The synthesis of sugar fatty acid esters (SFAE) using Candida antarctica lipase B (CALB) focuses on renewable raw materials to produce alternative sugar esters. This research area emphasizes the chemical engineering perspective of ester synthesis, potentially relevant to understanding applications of compounds like 2-Hydroxytetracosanoic acid ethyl ester (M. C. P. Gonçalves et al., 2021).

Icosapent Ethyl for Cardiovascular Risk Reduction

Icosapent ethyl, an ethyl ester of eicosapentaenoic acid, has been studied for its role in reducing cardiovascular risk, providing an example of how ethyl esters are applied in clinical settings to improve health outcomes (Bansi Sutariya et al., 2022).

Orientations Futures

Mécanisme D'action

Target of Action

It is classified as a fatty acid compound , which suggests that it may interact with various enzymes and receptors involved in lipid metabolism and signaling.

Mode of Action

As an ester, it can undergo hydrolysis under acidic or basic conditions . This process involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate . The carbonyl bond is then reformed along with the elimination of an alkoxide (-OR) leaving group, yielding a carboxylic acid .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxytetracosanoic acid ethyl ester. For instance, the compound’s stability can be affected by storage conditions . It is recommended to avoid repeated freeze and thaw cycles . Additionally, the compound’s efficacy and action could be influenced by factors such as pH and temperature, which can affect processes like ester hydrolysis .

Propriétés

IUPAC Name |

ethyl 2-hydroxytetracosanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29-4-2/h25,27H,3-24H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIPTMIZKFSVOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.